molecular formula C18H21N3 B11128462 N,N-dimethyl-4-(1-propan-2-ylbenzimidazol-2-yl)aniline

N,N-dimethyl-4-(1-propan-2-ylbenzimidazol-2-yl)aniline

Cat. No.: B11128462
M. Wt: 279.4 g/mol
InChI Key: NFRZQEMCFZOKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a dimethylamino group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with isopropylamine to form an intermediate, which is then reacted with 2-nitrobenzaldehyde under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. Industrial methods also incorporate advanced purification techniques like recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the substituent used.

Scientific Research Applications

N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzodiazole ring is known to interact with DNA, potentially inhibiting the replication of certain pathogens. Additionally, the dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness

N,N-DIMETHYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE stands out due to its unique combination of a benzodiazole ring and a dimethylamino group. This structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications further highlight its uniqueness.

Properties

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-propan-2-ylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C18H21N3/c1-13(2)21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(3)4/h5-13H,1-4H3

InChI Key

NFRZQEMCFZOKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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